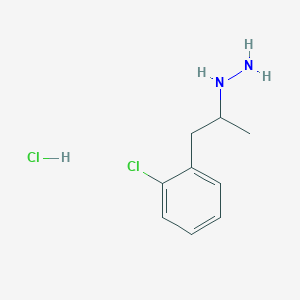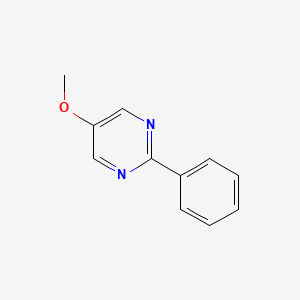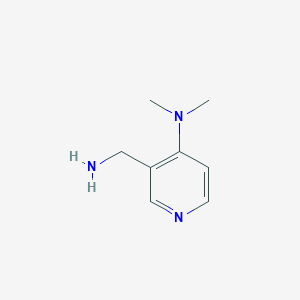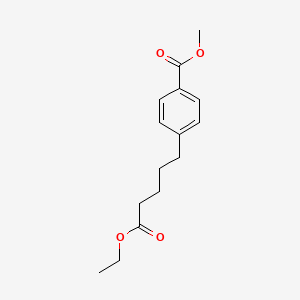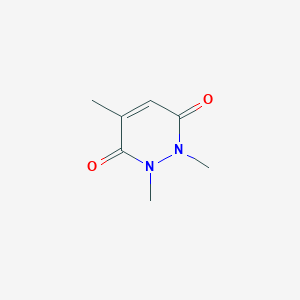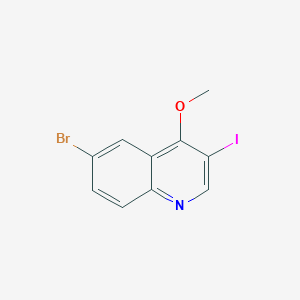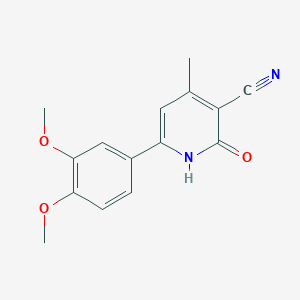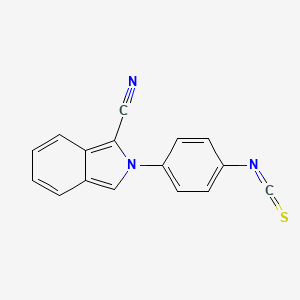![molecular formula C8H15N B13103096 6-Methyl-1-azabicyclo[3.2.1]octane CAS No. 90203-78-4](/img/structure/B13103096.png)
6-Methyl-1-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have garnered significant interest due to their synthetic and pharmacological potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-azabicyclo[3.2.1]octane typically involves starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one. This compound undergoes a three-step process to yield racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones . The lactone ring is opened with amines to form amides, which are then reduced with lithium aluminium hydride to produce amino alcohols .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
6-Methyl-1-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses lithium aluminium hydride or sodium borohydride.
Substitution: Can involve nucleophilic or electrophilic reagents depending on the desired product.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
科学的研究の応用
6-Methyl-1-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential bioactive properties and interactions with biological systems.
Medicine: Investigated for its pharmacological potential, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Methyl-1-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar synthetic and pharmacological potential.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids, known for their biological activities.
Uniqueness
6-Methyl-1-azabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other azabicyclic compounds. This uniqueness makes it a valuable compound in various research and industrial applications .
特性
CAS番号 |
90203-78-4 |
|---|---|
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC名 |
6-methyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-7-5-9-4-2-3-8(7)6-9/h7-8H,2-6H2,1H3 |
InChIキー |
NYUOFZLQAXKQIC-UHFFFAOYSA-N |
正規SMILES |
CC1CN2CCCC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


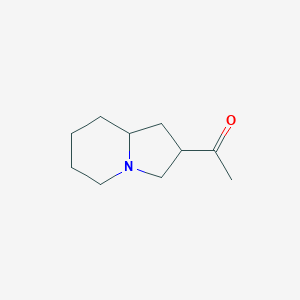
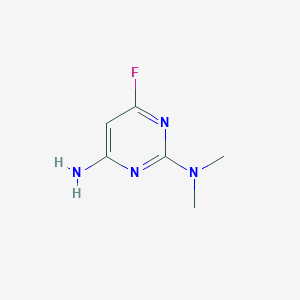
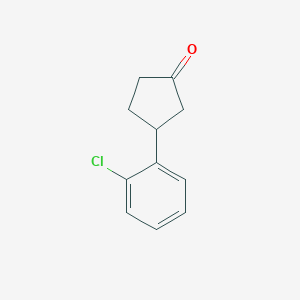
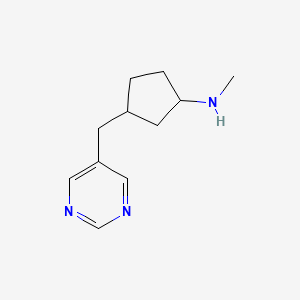
![(1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide](/img/structure/B13103039.png)
![2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)
